molecular formula C16H21NO5 B8090905 benzyl((3aR,4S,6R,6aS)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate

benzyl((3aR,4S,6R,6aS)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate

Cat. No.: B8090905
M. Wt: 307.34 g/mol
InChI Key: VPICQZQITAJOQA-DGAVXFQQSA-N
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Description

Benzyl((3aR,4S,6R,6aS)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopentane ring fused with a dioxolane ring, a hydroxyl group, and a benzyl carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl((3aR,4S,6R,6aS)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate can be achieved through a multi-step process involving the following steps:

    Formation of the cyclopentane ring: This can be done through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the dioxolane ring: This step involves the protection of a diol using an acetal formation reaction.

    Carbamate formation: The final step involves the reaction of the hydroxylated intermediate with benzyl isocyanate to form the benzyl carbamate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

Benzyl((3aR,4S,6R,6aS)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using reagents such as chromium trioxide or potassium permanganate.

    Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF, potassium tert-butoxide in THF.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of enzymes or as a ligand for receptor studies.

    Medicine: As a potential drug candidate for the treatment of diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of benzyl((3aR,4S,6R,6aS)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it acts as a receptor ligand, it may bind to the receptor and modulate its activity.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: A simpler compound with similar functional groups but lacking the cyclopentane and dioxolane rings.

    Cyclopentane derivatives: Compounds with similar ring structures but different functional groups.

    Dioxolane derivatives: Compounds with similar ring structures but different functional groups.

Uniqueness

Benzyl((3aR,4S,6R,6aS)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate is unique due to its combination of a cyclopentane ring, a dioxolane ring, a hydroxyl group, and a benzyl carbamate moiety. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.

Properties

IUPAC Name

benzyl N-[(3aS,4R,6S,6aR)-4-hydroxy-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-16(2)21-13-11(8-12(18)14(13)22-16)17-15(19)20-9-10-6-4-3-5-7-10/h3-7,11-14,18H,8-9H2,1-2H3,(H,17,19)/t11-,12+,13+,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPICQZQITAJOQA-DGAVXFQQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(CC(C2O1)O)NC(=O)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](C[C@H]([C@@H]2O1)O)NC(=O)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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